3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Design

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a saturated, bicyclic heterocyclic building block belonging to the tetrahydroimidazo[1,5-a]pyrazine class. Its core structure features a fused imidazole–pyrazine ring system with a methyl substituent at the 3-position, and it is supplied as the hydrochloride salt.

Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
CAS No. 601515-50-8
Cat. No. B3042377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
CAS601515-50-8
Molecular FormulaC7H12ClN3
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1CCNC2.Cl
InChIInChI=1S/C7H11N3.ClH/c1-6-9-5-7-4-8-2-3-10(6)7;/h5,8H,2-4H2,1H3;1H
InChIKeyDLQRWOHMGHOVCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS 601515-50-8): Structural and Physicochemical Baseline for Procurement Decisions


3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a saturated, bicyclic heterocyclic building block belonging to the tetrahydroimidazo[1,5-a]pyrazine class. Its core structure features a fused imidazole–pyrazine ring system with a methyl substituent at the 3-position, and it is supplied as the hydrochloride salt . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinases, orexin receptors, and dipeptidyl peptidase IV (DPP-IV) [1][2].

Why 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride Cannot Be Replaced by Common In-Class Analogs


Despite sharing the tetrahydroimidazo[1,5-a]pyrazine scaffold, simple analogs such as the unsubstituted core or the regioisomeric [1,2-a] fused system differ in key properties that affect downstream synthetic utility and biological activity. The 3-methyl group alters electron density within the imidazole ring, influencing reactivity in cross-coupling reactions and directing regioselective functionalization [1]. Additionally, the hydrochloride salt form provides superior aqueous solubility compared to the free base, enabling direct use in parallel medicinal chemistry workflows without additional salt conversion steps . Substituting the 3-methyl analog with the des-methyl or a different regioisomer can therefore lead to divergent reaction outcomes and altered pharmacokinetic profiles in the final drug candidates [2].

Quantitative Differentiation Evidence for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride Against Its Closest Analogs


Molecular Weight and Lipophilicity (XLogP3) Distinguished from the Unsubstituted Core

The target compound exhibits a molecular weight of 173.64 g/mol (hydrochloride salt) and a computed XLogP3 of 0.0 for the free base, whereas the des-methyl analog 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has a molecular weight of 123.16 g/mol and an XLogP3 of -0.9 [1]. This difference of 50.48 g/mol and +0.9 log units in lipophilicity translates to a measurable shift in physicochemical space commonly monitored in lead optimization programs.

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Design

Regioisomeric Distinction: [1,5-a] vs. [1,2-a] Ring Fusion Directs Synthetic Utility Toward Kinase and DPP-IV Targets

The imidazo[1,5-a]pyrazine regioisomer is the scaffold specifically employed in the synthesis of dual orexin receptor antagonists and DPP-IV inhibitors, as documented in the patent and primary literature [1][2]. In contrast, the imidazo[1,2-a]pyrazine isomer (CAS 126052-23-1) is structurally incapable of mimicking the same ATP-competitive binding mode observed for IGF-IR and c-Src inhibitor series built on the [1,5-a] scaffold [3]. Switching to the [1,2-a] isomer would therefore invalidate the structure-activity relationship established for these therapeutic programs.

Kinase Inhibitors DPP-IV Inhibitors Regioselective Synthesis

Salt Form Advantage: Hydrochloride Salt Provides Higher Aqueous Solubility Compared to the Free Base

The hydrochloride salt of 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is reported to be a crystalline solid soluble in water and organic solvents, a property leveraged for direct use in aqueous reaction conditions . Its free base counterpart (CAS 734531-00-1) exhibits lower aqueous solubility and requires additional salt formation steps prior to use in biological assays. This difference eliminates a time-consuming and yield-reducing step common to medicinal chemistry workflows.

Solubility Salt Selection Parallel Chemistry

Optimal Utilization Scenarios for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride Based on Verified Differentiation


Late-Stage Lead Optimization of CNS-Penetrant Kinase Inhibitors Requiring Enhanced Lipophilicity

Medicinal chemistry teams optimizing kinase inhibitor leads for central nervous system (CNS) targets can rationally select the 3-methyl derivative over the unsubstituted core to achieve an XLogP3 increase of +0.9 log units, as computed by PubChem. This shift in lipophilicity directly supports improved blood-brain barrier penetration potential, a property documented in the c-Src inhibitor series derived from the imidazo[1,5-a]pyrazine scaffold [1].

Parallel Synthesis of DPP-IV or Orexin Receptor Focused Libraries Using Pre-Activated Hydrochloride Salt

Researchers generating focused libraries targeting DPP-IV or orexin receptors can employ the hydrochloride salt directly in automated parallel synthesis platforms. The pre-formed salt bypasses the free base conversion step, accelerating library production while maintaining the regioisomeric integrity required by the target-binding pharmacophore [2][3].

Regioselective Fragment Elaboration for IGF-1R and c-Src Inhibitor Programs

Structure-based drug design groups working on IGF-1R or c-Src inhibitors can use the 3-methyl-[1,5-a] scaffold as a validated starting point for fragment growth. The 3-methyl group provides a defined vector for further substitution at the 1-position, enabling exploration of the ATP-binding pocket while maintaining the fused bicyclic core geometry required for hinge-region hydrogen bonding [4].

Quote Request

Request a Quote for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.